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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-2-thiourea

Cat. No.: B1302261

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-
Nitrophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols
for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

'H NMR Spectroscopy Data

The 'H NMR spectrum of 1-(4-Nitrophenyl)-2-thiourea in DMSO-d6 exhibits distinct signals
corresponding to the aromatic and thiourea protons. The electron-withdrawing nature of the
nitro group and the thiourea moiety significantly influences the chemical shifts of the aromatic
protons.

Table 1: *H NMR Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea in DMSO-d6
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Chemical Shift (3)
ppm

Multiplicity

Coupling Constant
(J) Hz

Assignment

Data not explicitly
found in search

results

Aromatic Protons (H-
2, H-6)

Data not explicitly

found in search

Aromatic Protons (H-

3, H-5)
results
Data not explicitly
found in search NH Proton

results

Data not explicitly
found in search

results

NH2 Protons

Note: Specific chemical shifts, multiplicities, and coupling constants for all protons were not

definitively available in the searched literature. The assignments are based on the expected

chemical environment.

3C NMR Spectroscopy Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: 13C NMR Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea in DMSO-d6
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Chemical Shift (6) ppm

Assignment

~181 C=S (Thiourea)
~145 C-NO2

~144 C-NH

~125 Aromatic CH
~118 Aromatic CH

Note: The presented chemical shifts are approximate values based on available data, which

may not be fully assigned. The exact number of aromatic signals and their precise assignments

require further experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-(4-Nitrophenyl)-2-thiourea is characterized by absorption bands corresponding to the N-

H, C=S, and NO:2 groups.

Table 3: FT-IR Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea (KBr Pellet)

Wavenumber (cm~?) Vibration Mode Functional Group
3400 - 3100 N-H Stretching Amine (NH) and Amide (NH2)
~3100 C-H Stretching Aromatic
1570 - 1490 Asymmetric NO2 Stretching Nitro group
1390 - 1300 Symmetric NO2 Stretching Nitro group
~1600 C=C Stretching Aromatic Ring
1400 - 1000 C-N Stretching, C=5 Thiourea
Stretching
~730 C=S Stretching Thiourea

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1302261?utm_src=pdf-body
https://www.benchchem.com/product/b1302261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: The wavenumbers are typical ranges for the specified functional groups. Specific peak
values for 1-(4-Nitrophenyl)-2-thiourea were not fully detailed in the search results.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The nitrophenyl group acts as a strong chromophore in 1-(4-Nitrophenyl)-2-thiourea.

Table 4: UV-Vis Spectroscopic Data for 1-(4-Nitrophenyl)-2-thiourea

Solvent Amax (nm)
DMSO ~355
Methanol/Ethanol Data not explicitly found in search results

Note: The Amax in DMSO is derived from studies where the compound was used as a
colorimetric sensor. The intrinsic absorption maximum in a standard solvent like methanol or
ethanol was not specified in the search results.

Experimental Protocols

The following sections describe the methodologies for acquiring the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 1-(4-Nitrophenyl)-2-thiourea is dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 = 0.00 ppm). The solution is then
transferred to a 5 mm NMR tube.

H NMR Acquisition: The *H NMR spectrum is recorded on a 400 MHz spectrometer. Data
acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1
second, and 16 to 32 scans.

13C NMR Acquisition: The 3C NMR spectrum is recorded on the same spectrometer at a
frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single
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lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a larger number
of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the
13C isotope.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of dry 1-(4-Nitrophenyl)-2-thiourea is finely ground with
approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate
mortar and pestle. The homogenous mixture is then transferred to a pellet die.

Pellet Formation and Data Acquisition: The die is placed in a hydraulic press, and a pressure of
8-10 tons is applied for several minutes to form a thin, transparent pellet. The pellet is then
placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically
in the range of 4000-400 cm~1. A background spectrum of a pure KBr pellet is recorded for
baseline correction.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of 1-(4-Nitrophenyl)-2-thiourea is prepared by dissolving
a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., methanol,
ethanol, or DMSO) to a known concentration (e.g., 1x10~3 M). This stock solution is then
serially diluted to obtain a working solution with an absorbance in the optimal range (0.1 - 1.0
AU), typically around 1x10-> M.

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with
the pure solvent in the reference cuvette. The absorbance is measured over a wavelength
range of 200-800 nm to identify the wavelength of maximum absorbance (Amax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Nitrophenyl)-2-thiourea: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302261#spectroscopic-data-nmr-ir-uv-vis-of-1-4-
nitrophenyl-2-thiourea]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1302261?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302261#spectroscopic-data-nmr-ir-uv-vis-of-1-4-nitrophenyl-2-thiourea
https://www.benchchem.com/product/b1302261#spectroscopic-data-nmr-ir-uv-vis-of-1-4-nitrophenyl-2-thiourea
https://www.benchchem.com/product/b1302261#spectroscopic-data-nmr-ir-uv-vis-of-1-4-nitrophenyl-2-thiourea
https://www.benchchem.com/product/b1302261#spectroscopic-data-nmr-ir-uv-vis-of-1-4-nitrophenyl-2-thiourea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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